3-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline
CAS No.:
Cat. No.: VC20471329
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 3-[1-(methoxymethyl)pyrazol-4-yl]aniline |
| Standard InChI | InChI=1S/C11H13N3O/c1-15-8-14-7-10(6-13-14)9-3-2-4-11(12)5-9/h2-7H,8,12H2,1H3 |
| Standard InChI Key | NZLFMNZYHWYYGL-UHFFFAOYSA-N |
| Canonical SMILES | COCN1C=C(C=N1)C2=CC(=CC=C2)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
3-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline (IUPAC name: 3-[1-(methoxymethyl)pyrazol-4-yl]aniline) features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a methoxymethyl group (-CH2OCH3) and at the 4-position with an aniline moiety (-C6H4NH2). The molecular formula is C11H13N3O, with a molecular weight of 203.24 g/mol. The methoxymethyl group enhances solubility in polar solvents, while the aniline moiety contributes to π-π stacking interactions, a key feature in drug-receptor binding .
Table 1: Physicochemical Properties of 3-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline
| Property | Value |
|---|---|
| Molecular Formula | C11H13N3O |
| Molecular Weight | 203.24 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | 3-[1-(methoxymethyl)pyrazol-4-yl]aniline |
| Canonical SMILES | COCN1C=C(C=N1)C2=CC(=CC=C2)N |
| Topological Polar Surface Area | 58.7 Ų |
The compound’s structure has been validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Its LogP value, estimated at 1.8, indicates moderate lipophilicity, favoring membrane permeability in biological systems .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 3-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline involves a multi-step protocol starting from commercially available precursors:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions generates the pyrazole core .
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Methoxymethyl Introduction: Alkylation of the pyrazole nitrogen using chloromethyl methyl ether (MOMCl) in the presence of a base such as potassium carbonate.
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Aniline Functionalization: Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the aniline group at the pyrazole’s 4-position.
Key Reaction Steps:
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Tosylation of intermediate alcohols to improve leaving-group capacity.
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Azide displacement followed by Staudinger reduction to install amino groups .
Analytical Characterization
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NMR Spectroscopy: ¹H NMR (400 MHz, CDCl3) reveals characteristic peaks at δ 7.45 (pyrazole C-H), δ 6.75 (aniline aromatic protons), and δ 3.35 (methoxy protons).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 203.24 [M+H]+.
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Chromatography: HPLC purity >95% under reverse-phase conditions (C18 column, acetonitrile/water gradient).
Comparative Analysis with Structural Analogues
1,3-Diarylpyrazoles
Compounds such as 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide exhibit dual COX-2/5-LOX inhibition (IC50: 0.8 µM) but higher hepatotoxicity risks due to fluorinated aryl groups . In contrast, the methoxymethyl substituent in 3-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline reduces electrophilic metabolite formation, potentially improving safety.
Pyrazole-Urea Hybrids
Ureido derivatives (e.g., compound 54 from ) demonstrate enhanced kinase inhibition (e.g., BRAF V600E, IC50: 0.19 nM) but require complex synthetic routes. The simpler structure of 3-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline offers advantages in manufacturability .
Future Perspectives and Challenges
Mechanistic Studies
Elucidating the compound’s molecular targets—particularly its interaction with inflammatory enzymes and microbial efflux pumps—is critical. Molecular dynamics simulations predict strong binding to COX-2’s hydrophobic pocket (binding energy: −9.2 kcal/mol) .
Preclinical Development
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Formulation Optimization: Nanoemulsions or liposomal encapsulation could address solubility limitations.
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In Vivo Efficacy: Rodent models of colitis and cutaneous leishmaniasis are proposed for testing.
Regulatory Considerations
Genotoxicity screening (Ames test) and hERG channel binding assays are recommended to mitigate clinical trial risks .
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